molecular formula C10H9BrF3NO2 B13649953 Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13649953
M. Wt: 312.08 g/mol
InChI Key: WWIXEKNBBGFXAX-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the ethyl ester group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate interactions with specific protein residues.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-3-(trifluoromethyl)-2-pyridinol
  • Methyl 6-bromo-3-(trifluoromethyl)picolinate

Comparison: Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)4-8-7(10(12,13)14)3-6(11)5-15-8/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIXEKNBBGFXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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